4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-carbonyl piperidine intermediate, which is then reacted with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the pyridine ring can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
- 1-[(4-Chlorophenyl)carbonyl]piperidin-4-one
- 1-piperidin-4-yl-pyrrolidin-2-one
Uniqueness
4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
furan-2-yl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H16N4O3/c22-17(14-4-2-10-23-14)21-9-1-3-13(11-21)16-19-15(20-24-16)12-5-7-18-8-6-12/h2,4-8,10,13H,1,3,9,11H2 |
InChI Key |
ZKAFEXZFWKEBRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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